Cas no 31197-34-9 (Pyridine-2,4-diyldimethanediol)
Pyridine-2,4-diyldimethanediol Chemical and Physical Properties
Names and Identifiers
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- Pyridine-2,4-diyldimethanediol
- 2,4-Pyridinedimethanol, alpha2,alpha4-dihydroxy-
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- Inchi: 1S/C7H9NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3,6-7,9-12H
- InChI Key: NUNMTABKAHOSTC-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=C(C(O)O)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 139
- XLogP3: -2
- Topological Polar Surface Area: 93.8
Pyridine-2,4-diyldimethanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194818-5g |
Pyridine-2,4-diyldimethanediol |
31197-34-9 | 95% | 5g |
$2150.70 | 2023-09-02 | |
| Alichem | A029194818-10g |
Pyridine-2,4-diyldimethanediol |
31197-34-9 | 95% | 10g |
$2757.72 | 2023-09-02 | |
| Alichem | A029194818-25g |
Pyridine-2,4-diyldimethanediol |
31197-34-9 | 95% | 25g |
$5092.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732966-1g |
Pyridine-2,4-diyldi(methanediol) |
31197-34-9 | 98% | 1g |
¥7318.00 | 2024-08-02 |
Pyridine-2,4-diyldimethanediol Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on Pyridine-2,4-diyldimethanediol
Pyridine-2,4-diyldimethanediol (CAS No. 31197-34-9): A Comprehensive Overview
Pyridine-2,4-diyldimethanediol, a compound with the chemical formula C₈H₈N₂O₂ and CAS number 31197-34-9, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a pyridine core linked by a methanediol bridge, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of Pyridine-2,4-diyldimethanediol consists of two hydroxymethyl groups attached to a pyridine ring at the 2 and 4 positions. This arrangement provides multiple reactive sites for chemical modification, enabling the synthesis of complex derivatives with tailored biological activities. The presence of both hydroxyl and nitrogen atoms in its structure allows for diverse interactions with biological targets, making it a promising candidate for drug discovery and development.
In recent years, there has been growing interest in exploring the pharmacological potential of Pyridine-2,4-diyldimethanediol. Its unique scaffold has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation, neurodegeneration, and metabolic disorders. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on key enzymes and receptors implicated in these conditions.
One of the most compelling aspects of Pyridine-2,4-diyldimethanediol is its versatility as a building block for medicinal chemistry. Researchers have leveraged its structure to develop novel analogs with enhanced potency and selectivity. For instance, modifications at the hydroxymethyl groups have been shown to influence binding affinity to specific protein targets, while alterations at the pyridine ring can fine-tune metabolic stability and pharmacokinetic properties.
The synthesis of Pyridine-2,4-diyldimethanediol typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the hydroxymethyl groups at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
Recent advancements in computational chemistry have further enhanced the design and optimization of derivatives based on Pyridine-2,4-diyldimethanediol. Molecular modeling techniques have been employed to predict binding interactions with biological targets, allowing researchers to rationally design compounds with improved therapeutic profiles. These computational approaches have accelerated the drug discovery process by reducing the reliance on empirical screening methods.
In addition to its pharmaceutical applications, Pyridine-2,4-diyldimethanediol has shown promise in materials science and agrochemical research. Its structural features make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. Furthermore, derivatives of this compound have been explored as potential biopesticides due to their ability to interact with biological systems in unique ways.
The future prospects for Pyridine-2,4-diyldimethanediol are vast and multifaceted. Ongoing research is focused on expanding its applications in drug development, particularly in areas where existing treatments are limited or non-existent. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, ) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and functional properties make it a versatile tool for developing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new possibilities for this compound, its impact on science and medicine is poised to grow exponentially.
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